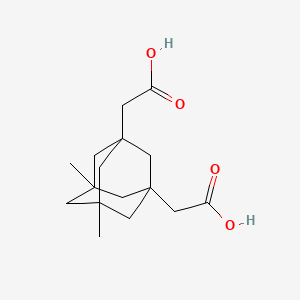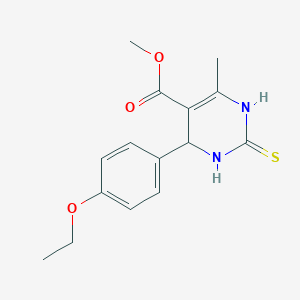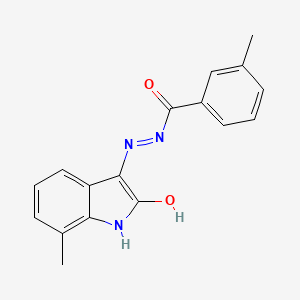
1,3-Bis(carboxymethyl)-5,7-dimethyladamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(carboxymethyl)-5,7-dimethyladamantane is a unique organic compound characterized by its adamantane core structure, which is a highly symmetrical and rigid framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(carboxymethyl)-5,7-dimethyladamantane typically involves the functionalization of the adamantane core. One common method includes the carboxylation of 5,7-dimethyladamantane through a series of reactions involving halogenation and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the environmental impact and cost of production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(carboxymethyl)-5,7-dimethyladamantane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.
Substitution: The adamantane core can undergo substitution reactions, where functional groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Bis(carboxymethyl)-5,7-dimethyladamantane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may have potential as pharmaceutical agents or biochemical probes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(carboxymethyl)-5,7-dimethyladamantane involves its interaction with specific molecular targets and pathways. The rigid adamantane core provides a stable framework for functional groups to interact with biological molecules, potentially inhibiting or modulating their activity. The carboxymethyl groups may enhance solubility and facilitate binding to target proteins or enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(carboxymethyl)imidazolium chloride: This compound also contains carboxymethyl groups but has an imidazolium core instead of an adamantane core.
1,3-Bis(3-carboxypropyl)-1H-imidazole: Another compound with carboxyl groups, but with a different core structure.
Uniqueness
1,3-Bis(carboxymethyl)-5,7-dimethyladamantane is unique due to its adamantane core, which provides exceptional rigidity and stability. This structural feature distinguishes it from other compounds with similar functional groups but different core structures, potentially leading to unique chemical and biological properties.
Propiedades
Fórmula molecular |
C16H24O4 |
|---|---|
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
2-[3-(carboxymethyl)-5,7-dimethyl-1-adamantyl]acetic acid |
InChI |
InChI=1S/C16H24O4/c1-13-5-14(2)8-15(6-13,3-11(17)18)10-16(7-13,9-14)4-12(19)20/h3-10H2,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
BZVYNJUPXWHRIZ-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3(CC(C1)(CC(C2)(C3)CC(=O)O)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11701603.png)
![3-{[(4-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11701609.png)
![7-chloro-4-isobutyryl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701616.png)
![(4Z)-5-(4-nitrophenyl)-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701619.png)


![3-nitro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11701627.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11701633.png)
![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11701635.png)
![N'-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11701637.png)
![N-(1-{[(4-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)-4-methylbenzamide](/img/structure/B11701641.png)

![(2E,6E)-2,6-bis[(4-bromophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11701661.png)
